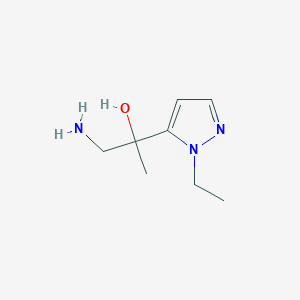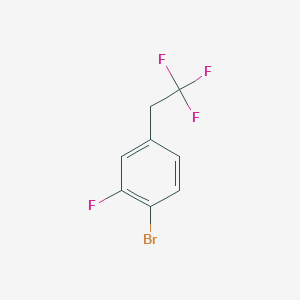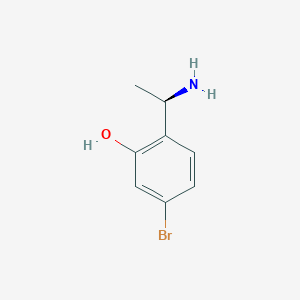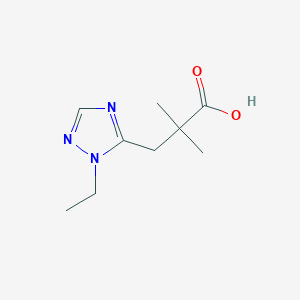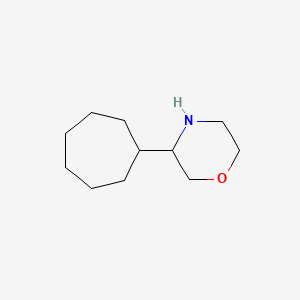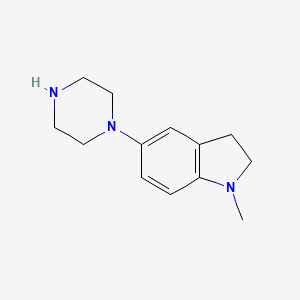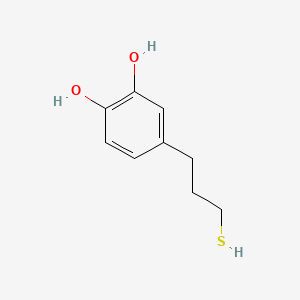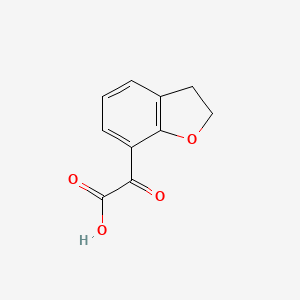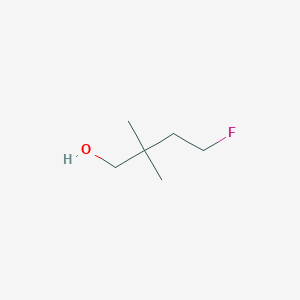
4-Fluoro-2,2-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,2-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H13FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a carbon chain with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of a suitable precursor, such as 2,2-dimethylbutan-1-ol. One common method is the use of fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-2,2-dimethylbutan-1-one.
Reduction: Formation of 4-fluoro-2,2-dimethylbutane.
Substitution: Formation of 4-iodo-2,2-dimethylbutan-1-ol.
Applications De Recherche Scientifique
4-Fluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and hydrophobic effects . These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2,2-dimethylbutan-1-ol
- 4-Bromo-2,2-dimethylbutan-1-ol
- 4-Iodo-2,2-dimethylbutan-1-ol
Comparison: 4-Fluoro-2,2-dimethylbutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher reactivity and different biological activity profiles, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H13FO |
|---|---|
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
4-fluoro-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H13FO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3 |
Clé InChI |
PKNNFGWWCWCKJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCF)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



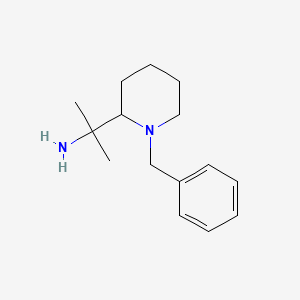
![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
